molecular formula C28H39NO B1247298 Thiersindole C

Thiersindole C

Cat. No. B1247298
M. Wt: 405.6 g/mol
InChI Key: OCYNSSRIJRLWML-QGQKXLEHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiersindole C is a natural product found in Penicillium thiersii with data available.

Scientific Research Applications

However, the exploration of similar compounds and derivatives provides insights into the broader field of research on indole derivatives and their potential applications in various domains, including pharmacology, materials science, and therapeutic interventions. For instance, research on oxindole and its derivatives highlights the pharmacological relevance of these compounds across a spectrum of biological activities, suggesting that "Thiersindole C" could similarly have diverse scientific applications pending further investigation.

References for Indole Derivative Research:

  • Oxindole and Its Derivatives: A review emphasized the pharmacological advantages of oxindole scaffolds, showing relevance in medicinal chemistry due to their biological properties, including anticancer and antimicrobial activities (Khetmalis et al., 2021).
  • Polyindoles Synthesis and Applications: This review provided an overview of polyindoles regarding their synthesis, properties, and applications, revealing their impact on fields like electrochromic devices, sensors, and batteries (Zhou & Xu, 2017).
  • Cannabis and Phytocannabinoid Research: Although not directly related to "Thiersindole C," the study of cannabis phytocannabinoids and terpenoids reflects the complexity of plant-derived compounds and their potential therapeutic uses, possibly providing a context for the types of applications "Thiersindole C" might have (Russo, 2011).

properties

Product Name

Thiersindole C

Molecular Formula

C28H39NO

Molecular Weight

405.6 g/mol

IUPAC Name

(1S,2S,5R,6S)-5-(1H-indol-3-ylmethyl)-1,5,6-trimethyl-1-(4-methylpent-3-enyl)-2,3,4,6,7,8-hexahydronaphthalen-2-ol

InChI

InChI=1S/C28H39NO/c1-19(2)9-8-16-27(4)23-13-12-20(3)28(5,24(23)14-15-26(27)30)17-21-18-29-25-11-7-6-10-22(21)25/h6-7,9-11,18,20,26,29-30H,8,12-17H2,1-5H3/t20-,26-,27-,28+/m0/s1

InChI Key

OCYNSSRIJRLWML-QGQKXLEHSA-N

Isomeric SMILES

C[C@H]1CCC2=C([C@]1(C)CC3=CNC4=CC=CC=C43)CC[C@@H]([C@@]2(C)CCC=C(C)C)O

Canonical SMILES

CC1CCC2=C(C1(C)CC3=CNC4=CC=CC=C43)CCC(C2(C)CCC=C(C)C)O

synonyms

thiersindole C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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